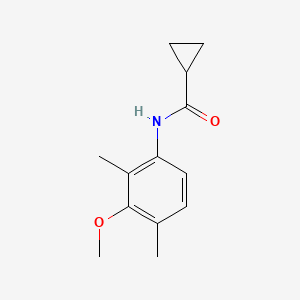
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide, also known as MDPCA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MDPCA belongs to the class of cyclopropane carboxamide derivatives, which have been studied for their analgesic and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound exerts its analgesic and anti-inflammatory effects by modulating the activity of certain receptors in the body, such as the mu-opioid receptor and the cannabinoid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. These effects include reducing pain sensitivity, decreasing inflammation, and altering the levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to fully assess its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective analogs. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide involves the reaction between 3-methoxy-2,4-dimethylbenzoyl chloride and cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study showed that this compound has analgesic effects in mice, suggesting its potential use as a pain reliever. Another study demonstrated that this compound has anti-inflammatory effects in rats, indicating its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-7-11(9(2)12(8)16-3)14-13(15)10-5-6-10/h4,7,10H,5-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULNZPMHGXWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

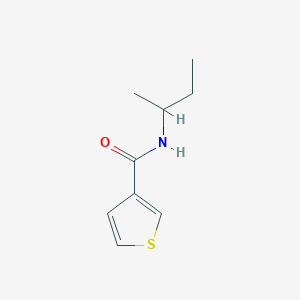
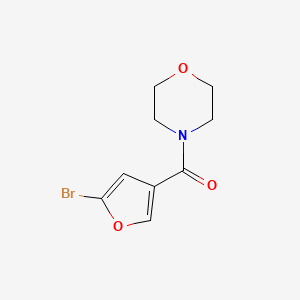
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
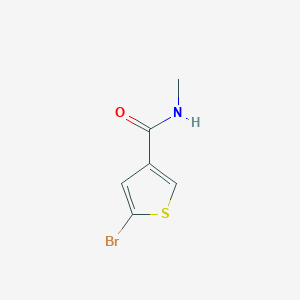
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)
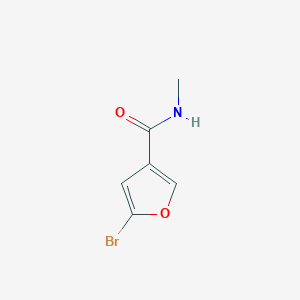
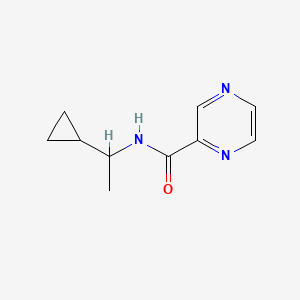
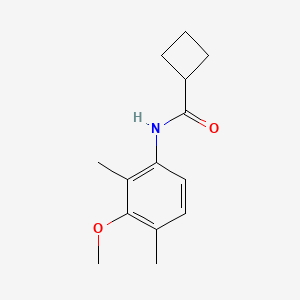
![2-[4-[[2-(Phenoxymethyl)benzoyl]amino]phenyl]acetic acid](/img/structure/B7503091.png)

![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)

